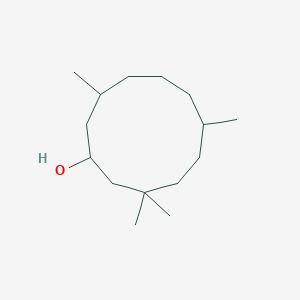
3,3,6,10-Tetramethylcycloundecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,10-Tetramethylcycloundecan-1-ol is a cycloalkane derivative with a hydroxyl group attached to the first carbon atom. This compound is characterized by its unique structure, which includes four methyl groups attached to a cycloundecane ring. The presence of the hydroxyl group makes it an alcohol, and its structure contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,10-Tetramethylcycloundecan-1-ol typically involves the cyclization of a suitable precursor followed by the introduction of the hydroxyl group. One common method is the cyclization of a linear precursor with multiple methyl groups, followed by oxidation to introduce the hydroxyl group. The reaction conditions often involve the use of strong acids or bases to facilitate cyclization and oxidation agents like potassium permanganate or chromium trioxide for the hydroxylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the cyclization process, while continuous flow reactors can be employed to maintain optimal reaction conditions and improve scalability.
化学反応の分析
Types of Reactions
3,3,6,10-Tetramethylcycloundecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
3,3,6,10-Tetramethylcycloundecan-1-ol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,6,10-Tetramethylcycloundecan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cycloundecane ring can interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
3,3,6,10-Tetramethylcycloundecane: Lacks the hydroxyl group, making it less reactive.
3,3,6,10-Tetramethylcycloundecan-2-ol: Hydroxyl group attached to the second carbon, leading to different reactivity and properties.
3,3,6,10-Tetramethylcyclododecan-1-ol: Larger ring size, affecting its chemical behavior and applications.
Uniqueness
3,3,6,10-Tetramethylcycloundecan-1-ol is unique due to its specific ring size and the position of the hydroxyl group, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
特性
CAS番号 |
66295-62-3 |
|---|---|
分子式 |
C15H30O |
分子量 |
226.40 g/mol |
IUPAC名 |
3,3,6,10-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-6-5-7-13(2)10-14(16)11-15(3,4)9-8-12/h12-14,16H,5-11H2,1-4H3 |
InChIキー |
XTGPGPLFZCZZNY-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(CC(CC(CC1)(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


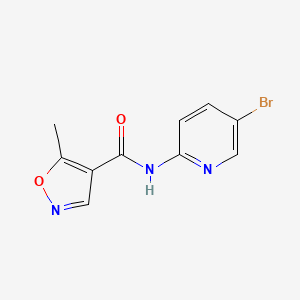
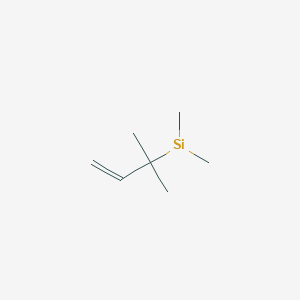



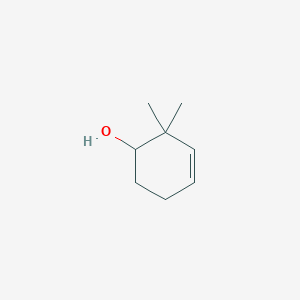
![4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline](/img/structure/B14460342.png)
![2-(2-{2-[Bis(2-hydroxyethyl)amino]ethoxy}-2-oxoethyl)oct-3-enoate](/img/structure/B14460353.png)
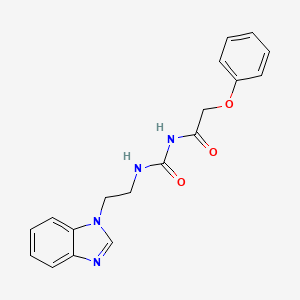
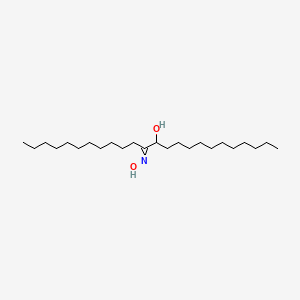
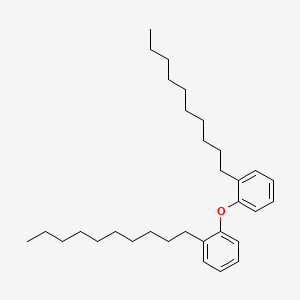

![(1R)-4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B14460371.png)

